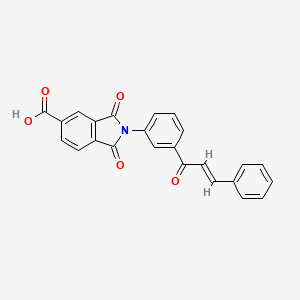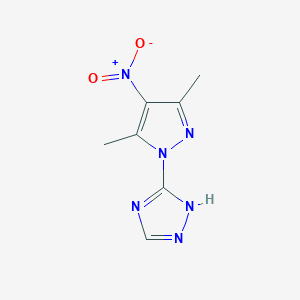![molecular formula C19H15N3O4S B5292246 N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide, also known as N-(3-nitrophenylsulfonyl)-N'-phenylbenzene-1,2-dicarboximidamide, is a chemical compound with the molecular formula C20H15N3O5S. It is a yellow crystalline powder with a molecular weight of 421.42 g/mol. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide involves its binding to specific amino acid residues in proteins. The nitrophenyl group of the compound interacts with aromatic residues such as tryptophan and tyrosine, while the sulfonamide group interacts with polar residues such as asparagine and glutamine. This binding results in a change in the fluorescence properties of the compound, allowing for the detection of protein conformational changes.
Biochemical and Physiological Effects
N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide has not been shown to have any significant biochemical or physiological effects on its own. However, its use as a fluorescent probe can provide valuable information on the structure and function of proteins, which can have important implications for understanding various biological processes.
実験室実験の利点と制限
One of the main advantages of using N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide as a fluorescent probe is its specificity for certain amino acid residues in proteins. This allows for the detection of specific protein conformational changes, which can provide valuable information on protein structure and function. However, one limitation of using this compound is that it requires the use of specialized equipment such as a fluorescence spectrophotometer, which may not be available in all laboratories.
将来の方向性
There are several potential future directions for research involving N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide. One area of interest is the development of new fluorescent probes based on this compound that can be used to study other biological processes. Another potential direction is the use of this compound in the development of new drugs or therapies for various diseases, based on its ability to bind specifically to certain proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide can be achieved through a multi-step process involving the reaction of various chemical compounds. One of the most common methods involves the reaction of 3-nitrobenzenesulfonyl chloride with N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzene-1,2-diamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N'-[(3-nitrophenyl)sulfonyl]-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamidephenylbenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is as a fluorescent probe for the detection of protein conformational changes. It has been shown to bind specifically to certain proteins and undergo a change in fluorescence intensity upon binding, making it a useful tool for studying protein-protein interactions and protein folding.
特性
IUPAC Name |
N'-(3-nitrophenyl)sulfonyl-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-22(24)17-12-7-13-18(14-17)27(25,26)21-19(15-8-3-1-4-9-15)20-16-10-5-2-6-11-16/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUMJBNXWOOURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)

![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292238.png)
![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)
![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)